molecular formula C20H28N6O6 B3014425 diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate CAS No. 898443-57-7

diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate

Cat. No. B3014425
CAS RN: 898443-57-7
M. Wt: 448.48
InChI Key: YQBXXOKYCZDSSY-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is an important class of molecules in biochemistry. Purines, including substituted ones, are part of many biological compounds, such as DNA, RNA, and ATP .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the purine ring, the introduction of the tert-butyl and methyl groups, and the formation of the diethyl acetate groups .


Molecular Structure Analysis

The compound contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also has several substituents, including a tert-butyl group, a methyl group, and two diethyl acetate groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents and their positions on the purine ring. For example, the tert-butyl group is generally quite unreactive, while the diethyl acetate groups could potentially undergo reactions involving the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it’s likely to be a solid at room temperature, and its solubility in water would depend on the specific substituents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique structure of this compound, combining a triazinone core with tert-butyl and ethyl ester groups, suggests potential as a drug candidate. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and assess its therapeutic potential. Specifically, its resemblance to natural products like Indiacen A and Indiacen B makes it an exciting starting point for designing novel anticancer, anti-inflammatory, or analgesic agents.

Anticancer Research

Indole derivatives, including those with enyne or diene substituents, have demonstrated anticancer activity . Given the compound’s structural features, it could be evaluated for its cytotoxic effects on cancer cells. Researchers may investigate its mechanism of action, cellular uptake, and potential synergy with existing chemotherapeutic agents.

Synthetic Methodology Development

The synthetic route used to prepare this compound involves several interesting steps, including Vilsmeier formylation, reduction, and Horner–Wadsworth–Emmons olefination . Researchers can study these reactions in detail, optimize conditions, and apply them to other substrates. Developing efficient and selective methods for constructing similar indole-based structures is valuable for organic synthesis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the properties of this compound in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

ethyl 2-[3-tert-butyl-1-(2-ethoxy-2-oxoethyl)-9-methyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O6/c1-7-31-13(27)10-25-17(29)15-16(23(6)19(25)30)21-18-24(15)9-12(20(3,4)5)22-26(18)11-14(28)32-8-2/h7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBXXOKYCZDSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OCC)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate

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